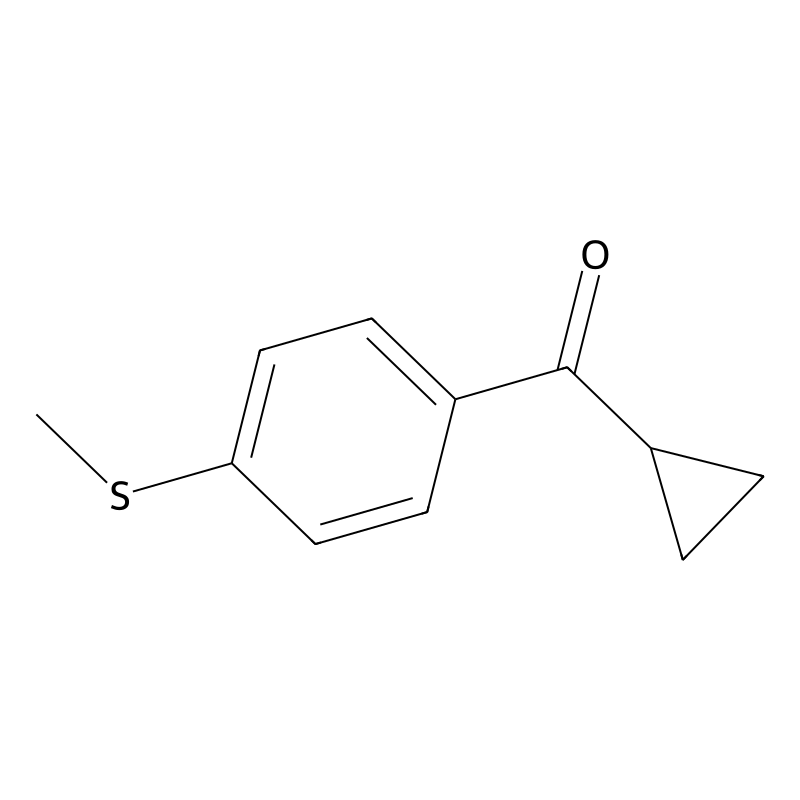

Cyclopropyl 4-thiomethylphenyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclopropyl 4-thiomethylphenyl ketone is an organic compound characterized by the presence of a cyclopropyl group and a thiomethyl substituent attached to a phenyl ring, with a ketone functional group. Its chemical formula is and it features a unique structure that contributes to its distinctive chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

- Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation: The thiomethyl group may be oxidized to form sulfoxides or sulfones under appropriate conditions.

- Photo

The synthesis of cyclopropyl 4-thiomethylphenyl ketone can be achieved through several methods:

- Direct Alkylation: A common approach involves the alkylation of 4-thiomethylphenol with a cyclopropanecarboxylic acid derivative.

- Grignard Reaction: Utilizing a Grignard reagent derived from cyclopropyl bromide and reacting it with 4-thiomethylacetophenone.

- Condensation Reactions: Condensing suitable thiols with cyclopropanones under acidic or basic conditions to yield the desired ketone .

Cyclopropyl 4-thiomethylphenyl ketone has potential applications in various fields:

- Pharmaceuticals: Its unique structure may lend itself to the development of new drugs, particularly in antifungal or antibacterial therapies.

- Material Science: It may serve as a precursor for polymers or other materials due to its reactive functional groups.

- Agricultural Chemistry: Similar compounds have been explored for use in crop protection agents.

Interaction studies involving cyclopropyl 4-thiomethylphenyl ketone could focus on its reactivity with biological macromolecules like proteins or nucleic acids. Understanding these interactions is crucial for elucidating its potential therapeutic mechanisms and optimizing its efficacy in medicinal chemistry.

Cyclopropyl 4-thiomethylphenyl ketone shares structural similarities with several other compounds. Here are some comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclopropyl methyl ketone | Cyclopropane ring, methyl group | Simpler structure, lacks thiomethyl group |

| Cyclopropyl phenyl ketone | Cyclopropane ring, phenyl group | Lacks sulfur functionality |

| Thiophenol | Phenolic structure with sulfur | No cyclopropane; primarily aromatic |

| 4-Thiomethylacetophenone | Acetophenone structure, thiomethyl group | Contains an acetophenone moiety |

Cyclopropyl 4-thiomethylphenyl ketone is unique due to its combination of a cyclopropane ring and a thiomethyl substituent on a phenolic backbone, which may influence its chemical reactivity and biological activity differently compared to these similar compounds .

Cyclopropyl 4-thiomethylphenyl ketone (CAS: 99522-32-4, C₁₁H₁₀OS) emerged as a structurally unique compound in the late 20th century, following advancements in cyclopropane chemistry and aromatic ketone synthesis. Early methodologies for cyclopropyl ketones focused on Friedel-Crafts acylation and transition metal-catalyzed cyclopropanation. The thiomethyl (-SCH₃) substituent on the phenyl ring introduced distinct electronic and steric properties, enabling applications in asymmetric synthesis and materials science. While its exact discovery timeline remains undocumented, its synthesis parallels developments in functionalized cyclopropanes, such as the use of palladium catalysts for cyclopropane ring-opening reactions.

Significance in Synthetic Organic Chemistry

Cyclopropyl 4-thiomethylphenyl ketone serves as a versatile intermediate due to its dual reactivity:

- Cyclopropane Ring Reactivity: The strained cyclopropane ring undergoes selective ring-opening under acidic or oxidative conditions, enabling access to linear or fused bicyclic structures. For example, rhodium-catalyzed [3+2] cycloadditions with alkynes yield polycyclic frameworks.

- Thiomethyl Group Utility: The electron-donating -SCH₃ group directs electrophilic substitution to the para position, facilitating regioselective functionalization. This property is critical in synthesizing chiral auxiliaries and ligands for asymmetric catalysis.

Table 1: Key Synthetic Applications of Cyclopropyl 4-Thiomethylphenyl Ketone

Position in Contemporary Chemical Research

Recent studies highlight its role in:

- Drug Discovery: As a precursor to bioactive molecules, such as kinase inhibitors, via late-stage diversification of the thiomethyl group.

- Materials Science: Incorporation into liquid crystals and polymers, where the cyclopropane ring enhances thermal stability.

- Catalysis: Development of chiral cyclopropane-based ligands for enantioselective C–H activation.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

Cyclopropyl 4-thiomethylphenyl ketone is systematically named according to International Union of Pure and Applied Chemistry nomenclature as cyclopropyl[4-(methylsulfanyl)phenyl]methanone [1]. This nomenclature reflects the compound's structural composition, identifying the cyclopropyl group attached to a methanone (ketone) functional group, which is further connected to a phenyl ring bearing a methylsulfanyl substituent at the para position [1].

Alternative designations for this compound include several variations that emphasize different structural aspects [1]. The compound is also referred to as cyclopropyl-(4-methylsulfanylphenyl)methanone, which provides an equivalent systematic description [1]. In chemical databases and commercial sources, it may be listed simply as cyclopropyl 4-thiomethylphenyl ketone, which uses the more common terminology of "thiomethyl" instead of "methylsulfanyl" to describe the sulfur-containing substituent [2].

Chemical Abstracts Service Registry Information (99522-32-4)

The compound is registered in the Chemical Abstracts Service database under the unique registry number 99522-32-4 [1] [2]. This registry number serves as the definitive identifier for the compound across scientific literature, commercial databases, and regulatory documentation [1]. The Chemical Abstracts Service number provides unambiguous identification, distinguishing this specific compound from other structurally related molecules that may share similar names or partial structural features [2].

The registry information confirms the compound's recognition as a distinct chemical entity within the global chemical database system [1]. This registration facilitates accurate communication among researchers, suppliers, and regulatory bodies, ensuring consistent identification across different contexts and applications [2].

Molecular Formula (C11H12OS) and Weight (192.28 g/mol)

Cyclopropyl 4-thiomethylphenyl ketone possesses the molecular formula C11H12OS, indicating a composition of eleven carbon atoms, twelve hydrogen atoms, one oxygen atom, and one sulfur atom [1] [2]. This molecular formula reflects the compound's organic nature and the presence of both oxygen and sulfur heteroatoms within the carbon-hydrogen framework [1].

The molecular weight of the compound is precisely calculated as 192.28 grams per mole [1] [2]. This molecular weight value is essential for stoichiometric calculations in synthetic procedures and analytical determinations [1]. The relatively moderate molecular weight places the compound within a range typical for small organic molecules used in medicinal chemistry and synthetic organic chemistry applications [2].

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | cyclopropyl[4-(methylsulfanyl)phenyl]methanone |

| Alternative Names | Cyclopropyl 4-thiomethylphenyl ketone |

| Chemical Abstracts Service Registry Number | 99522-32-4 |

| Molecular Formula | C11H12OS |

| Molecular Weight | 192.28 g/mol |

| Physical Form | Solid |

| Purity | 97% |

Structural Features

Cyclopropyl Ring System

The cyclopropyl ring system represents one of the most distinctive structural elements of this compound, contributing significantly to its unique chemical properties [3]. This three-membered saturated ring is characterized by severe geometric constraints that result in bond angles of approximately 60 degrees, substantially deviating from the ideal tetrahedral angle of 109.5 degrees [3]. This angular compression creates considerable ring strain, making the cyclopropyl group highly reactive and energetically unfavorable compared to larger ring systems [3].

The bonding within the cyclopropyl ring has been extensively studied using both the Coulson-Moffit model and the Walsh model [3] [4]. The Coulson-Moffit model describes the carbon-carbon bonds as formed by the overlap of two sp-hybrid orbitals, with rehybridization occurring to accommodate the small bond angles, resulting in approximately sp5-hybrids for the ring bonds and sp2-hybrids for the carbon-hydrogen bonds [3]. This model resembles the banana bond concept used to describe carbon-carbon double bonds [3].

Alternatively, the Walsh model explains the bonding by separating the sp-hybrids into one sp2-hybrid and one pure p-orbital, corresponding to the π bond description of carbon-carbon double bonds [3] [4] [5]. Walsh developed this molecular orbital picture by considering cyclopropane as a combination of three methylene units, where the frontier orbitals of the component fragments interact to form new carbon-carbon bonds [4] [5].

The cyclopropyl group exhibits remarkable donor properties in hyperconjugation, resulting in considerable stabilization of carbocations [3]. This hyperconjugative ability distinguishes cyclopropyl groups from typical alkyl substituents and contributes to their unique reactivity patterns [3]. The electronic properties of the cyclopropyl system make it both a σ-donor through hyperconjugation and a π-acceptor, depending on the electronic demands of the attached functional groups [3].

Thiomethyl Functional Group

The thiomethyl functional group (-SCH3) constitutes a crucial structural element that significantly influences the compound's electronic properties and reactivity [6]. This functional group consists of a sulfur atom bonded to a methyl group, with the sulfur atom serving as the point of attachment to the aromatic ring [6]. The thiomethyl group is recognized as the simplest form of the thioether motif, which is found in numerous pharmaceuticals and biologically active compounds [6].

The sulfur atom within the thiomethyl group possesses six valence electrons and can exist in multiple oxidation states, contributing to the versatility of sulfur-containing functional groups [6]. The thiomethyl group acts as an electron-donating substituent through both resonance and inductive effects [6]. The sulfur atom can delocalize its lone pair electrons into the aromatic π-system, enhancing electron density on the benzene ring and influencing the reactivity of other substituents [6].

In medicinal chemistry contexts, the thiomethyl group can serve various functions depending on the specific molecular environment [6]. It can act as a prodrug motif, where the thiomethyl group undergoes oxidation to form sulfoxide and sulfone metabolites [6]. The unique properties of the sulfur atom allow the thiomethyl group to participate in various synthetic transformations, including oxidation reactions to form sulfoxides and sulfones, and nucleophilic substitution reactions [6].

The thiomethyl group's electronic properties significantly affect the overall molecular behavior, particularly its interactions with biological targets and its synthetic accessibility [6]. The presence of sulfur introduces additional possibilities for intermolecular interactions, including sulfur-containing hydrogen bonds and van der Waals interactions [6].

Carbonyl Moiety Characteristics

The carbonyl group (C=O) serves as the central functional group that defines the ketone character of cyclopropyl 4-thiomethylphenyl ketone [7]. This functional group consists of a carbon atom double-bonded to an oxygen atom, creating a highly polar bond due to the significant electronegativity difference between carbon and oxygen [7]. The carbonyl carbon carries a partial positive charge (δ+), while the oxygen atom bears a partial negative charge (δ-), establishing the group as both electrophilic at carbon and nucleophilic at oxygen [7].

The carbonyl group in this compound exhibits typical ketone characteristics, with the carbon-oxygen double bond length measuring approximately 1.2 angstroms and possessing a bond strength of approximately 176-179 kcal/mol [7]. The carbonyl group adopts sp2 hybridization, resulting in a planar geometry around the carbonyl carbon [7]. This planarity facilitates conjugation with the adjacent aromatic ring system, leading to resonance stabilization of the overall molecular structure [7].

The electronic structure of the carbonyl group involves both σ and π bonding components [7]. The π bond is particularly important for the compound's reactivity, as it represents the lowest unoccupied molecular orbital in many carbonyl-containing molecules [7]. This π* orbital serves as an acceptor for nucleophilic attack and participates in various electronic interactions, including hyperconjugation with adjacent σ bonds [7].

The carbonyl group's position between the cyclopropyl and phenyl substituents creates opportunities for electronic communication between these structural elements [7]. The electron-withdrawing nature of the carbonyl group can influence the electronic properties of both the cyclopropyl ring and the aromatic system, affecting their respective reactivities and conformational preferences [7].

Three-Dimensional Conformational Analysis

The three-dimensional conformational behavior of cyclopropyl 4-thiomethylphenyl ketone involves complex interactions between its constituent structural elements [8]. Conformational analysis studies have revealed that the most stable conformation for cyclopropyl ketone systems generally corresponds to the s-cis arrangement, where the cyclopropyl group and the carbonyl oxygen are positioned on opposite sides of the carbonyl carbon [8].

The cyclopropyl ring orientation relative to the carbonyl plane represents a critical conformational parameter [8]. The preferred orientation places the cyclopropyl ring approximately perpendicular to the carbonyl plane, maximizing orbital overlap between the cyclopropyl system and the carbonyl π* orbital [8]. This arrangement optimizes hyperconjugative interactions while minimizing steric repulsion between the cyclopropyl hydrogen atoms and other molecular substituents [8].

Rotational barriers around the cyclopropyl-carbonyl bond are relatively low, typically ranging from 2-5 kcal/mol, allowing for conformational flexibility at room temperature [8]. The energy profile for rotation around this bond shows distinct minima corresponding to staggered conformations and maxima at eclipsed arrangements [8]. The most stable conformation exhibits a dihedral angle of approximately 180 degrees between the cyclopropyl ring and the carbonyl group [8].

The thiomethyl group rotation introduces additional conformational complexity, with multiple stable rotamers possible depending on the sulfur-carbon-carbon-carbon dihedral angles [8]. These rotational preferences are influenced by both steric interactions and electronic effects, including the interaction between the sulfur lone pairs and the aromatic π-system [8].

Steric interactions between the cyclopropyl ring and the phenyl ring are minimal in the preferred conformation, contributing to overall molecular stability [8]. The para-substitution pattern of the thiomethyl group ensures that electronic communication through the aromatic system occurs without significant steric hindrance [8].

| Conformational Aspect | Description | Structural Implications |

|---|---|---|

| Cyclopropyl Ring Orientation | Perpendicular orientation relative to the carbonyl plane is preferred | Maximizes orbital overlap between cyclopropyl and carbonyl |

| Carbonyl Group Orientation | Planar with the phenyl ring due to conjugation | Enhances resonance stabilization with aromatic system |

| Thiomethyl Group Rotation | Multiple stable rotamers with different dihedral angles | Affects intermolecular interactions and crystal packing |

| Dihedral Angles | Cyclopropyl-carbonyl prefers approximately 0° or 180° | Determines overall molecular shape and reactivity |

| Energy Barriers | Low barrier for cyclopropyl rotation (2-5 kcal/mol) | Allows conformational flexibility at room temperature |

Electronic Structure

Electron Distribution Patterns

The electron distribution within cyclopropyl 4-thiomethylphenyl ketone exhibits distinct patterns that reflect the diverse electronic environments created by its constituent functional groups [9]. The distribution is notably non-uniform, with regions of high electron density concentrated around the electronegative oxygen and sulfur atoms [9]. The carbonyl oxygen atom serves as a major electron density center due to its high electronegativity and the presence of two lone pairs of electrons [9].

The thiomethyl sulfur atom represents another significant electron-rich region within the molecular structure [9]. The sulfur atom possesses two lone pairs of electrons and participates in electron donation to the aromatic ring through resonance effects [9]. This electron donation increases the overall electron density of the aromatic system, particularly at the ortho and para positions relative to the thiomethyl substituent [9].

The cyclopropyl ring exhibits unique electron distribution characteristics due to its highly strained three-membered ring structure [9]. The unusual bonding geometry results in bent bonds with electron density concentrated outside the direct carbon-carbon internuclear axis [9]. This electron distribution pattern contributes to the cyclopropyl group's ability to participate in hyperconjugative interactions with adjacent π-systems [9].

Global Electron Density Transfer calculations reveal the polar nature of potential reactions involving this compound [9]. The electron distribution patterns suggest that the carbonyl carbon serves as the primary electrophilic center, while the aromatic ring, particularly positions ortho and para to the thiomethyl group, exhibits enhanced nucleophilic character [9].

The aromatic π-system maintains its characteristic delocalized electron distribution, with the six π-electrons distributed equally among the six carbon atoms under normal conditions [9]. However, the presence of the electron-donating thiomethyl group perturbs this distribution, increasing electron density at specific positions and enhancing the overall nucleophilicity of the aromatic system [9].

Molecular Orbital Theory Applications

Molecular orbital theory provides essential insights into the electronic structure and bonding characteristics of cyclopropyl 4-thiomethylphenyl ketone [4] [5]. The application of Walsh molecular orbital theory to the cyclopropyl component reveals the unique bonding situation within the three-membered ring [4] [5]. Walsh orbitals describe the molecular orbitals of cyclopropane as combinations of methylene frontier orbitals, providing a framework for understanding the unusual bonding in strained ring systems [4] [5].

The molecular orbital description of the cyclopropyl ring involves both σ-type and π-type orbital combinations [5]. The σ-type orbitals result from the combination of methylene a1 orbitals, while the π-type orbitals arise from methylene b2 orbitals [5]. These combinations produce molecular orbitals of different symmetries, with some having net bonding character and others exhibiting antibonding characteristics [5].

The frontier molecular orbitals of the compound play crucial roles in determining its reactivity patterns [9]. The Highest Occupied Molecular Orbital is primarily centered on the aromatic ring and the thiomethyl sulfur atom, reflecting the electron-rich nature of these regions [9]. The Lowest Unoccupied Molecular Orbital is predominantly localized on the carbonyl group, consistent with the electrophilic character of the carbonyl carbon [9].

Hyperconjugation represents a critical molecular orbital interaction within this compound [3]. The interaction between the cyclopropyl carbon-hydrogen σ-bonds and the carbonyl π* orbital provides significant stabilization [3]. This hyperconjugative interaction explains the conformational preferences observed in cyclopropyl ketone systems and contributes to their unique reactivity patterns [3].

The aromatic π-system maintains its characteristic molecular orbital structure, with bonding π-orbitals occupied and antibonding π*-orbitals remaining empty under ground-state conditions [7]. The conjugation between the aromatic ring and the carbonyl group creates extended molecular orbitals that span both structural elements, facilitating electron delocalization and contributing to molecular stability [7].

Natural Bond Orbital analysis provides quantitative insights into the bonding patterns and charge distribution within the molecule [9]. This analysis reveals the extent of hyperconjugative interactions, the degree of charge transfer between different molecular regions, and the strength of various bonding interactions [9].

Computational Modeling Insights

Computational modeling studies provide detailed insights into the electronic structure and properties of cyclopropyl 4-thiomethylphenyl ketone [10] [8]. Density Functional Theory calculations offer accurate predictions of molecular geometry, electronic properties, and energetic parameters [10]. These calculations reveal the optimized three-dimensional structure and provide quantitative measures of bond lengths, bond angles, and dihedral angles [10].

Ab initio quantum mechanical methods provide high-accuracy energy calculations that are independent of experimental data [8]. These calculations confirm the conformational preferences observed experimentally and provide detailed energy profiles for rotational processes around key bonds [8]. The computational studies validate the preference for the s-cis conformation in cyclopropyl ketone systems [8].

Molecular mechanics calculations using appropriate force fields provide rapid assessments of structural parameters and conformational energies [10]. These methods are particularly useful for exploring large numbers of conformational possibilities and identifying the most stable molecular arrangements [10]. The computational results guide experimental design and help interpret spectroscopic observations [10].

Electrostatic potential mapping reveals the distribution of positive and negative charges across the molecular surface [10]. These maps identify regions of high electrostatic potential that are susceptible to nucleophilic attack, as well as electron-rich areas that can participate in electrophilic interactions [10]. The electrostatic potential maps correlate well with observed reactivity patterns and intermolecular interaction preferences [10].

Molecular dynamics simulations provide insights into the time-dependent behavior of the molecule and its conformational flexibility [10]. These simulations reveal the dynamic nature of conformational interconversions and the relative stabilities of different molecular arrangements under various conditions [10]. The dynamic behavior influences both chemical reactivity and physical properties [10].

Computational studies of orbital interactions quantify the extent of hyperconjugation between the cyclopropyl group and the carbonyl system [10]. These calculations reveal the energetic contribution of these interactions to molecular stability and explain the observed conformational preferences [10]. The computational results provide a theoretical foundation for understanding the unique properties of cyclopropyl-containing compounds [10].

| Computational Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory | Electronic structure and property calculations | Accurate prediction of molecular geometry and electronic properties |

| Ab initio Methods | High-accuracy energy and geometry calculations | Precise energy calculations for conformational analysis |

| Molecular Mechanics | Force field-based structural predictions | Rapid assessment of structural parameters |

| Molecular Dynamics | Time-dependent structural behavior | Understanding of dynamic behavior and flexibility |

| Natural Bond Orbital Analysis | Bonding pattern and charge distribution analysis | Quantification of orbital interactions and hyperconjugation |

| Electrostatic Potential Mapping | Visualization of charge distribution on molecular surface | Identification of reactive sites and interaction regions |

| Conformational Analysis | Identification of stable conformers and energy barriers | Determination of preferred molecular orientations |

Physical Constants

Phase Behavior and Appearance

Cyclopropyl 4-thiomethylphenyl ketone exists as a solid at room temperature under standard atmospheric conditions [1]. The compound presents as a crystalline material with a molecular formula of C₁₁H₁₂OS and a molecular weight of 192.28 g/mol [1]. The Chemical Abstracts Service (CAS) registry number for this compound is 99522-32-4 [1] [3].

The compound exhibits typical solid-state characteristics for aromatic ketones containing heterocyclic substituents. The molecular structure features a cyclopropyl group attached to a carbonyl carbon, which is further connected to a para-thiomethyl substituted phenyl ring . This structural arrangement contributes to the compound's solid-state properties at ambient conditions.

Solubility Parameters

The solubility characteristics of cyclopropyl 4-thiomethylphenyl ketone are expected to follow patterns typical of aromatic ketones with mixed hydrophobic and polar functionality. Due to the presence of both the hydrophobic cyclopropyl and aromatic components alongside the polar carbonyl group, the compound exhibits moderate solubility in polar organic solvents.

Based on structural analysis and comparison with similar compounds, the solubility profile indicates limited water solubility due to the predominantly hydrophobic nature of the molecule . The compound is expected to demonstrate good solubility in moderately polar organic solvents such as acetone, dichloromethane, and chloroform, which are commonly used for aromatic ketone dissolution [4] [5].

The Hansen solubility parameters, which provide a quantitative framework for predicting solubility behavior, have not been experimentally determined for this compound [6] [7]. These parameters, including the dispersion (δD), polar (δP), and hydrogen bonding (δH) components, would require specialized experimental determination to provide accurate solubility predictions for various solvent systems.

Thermal Properties

The thermal properties of cyclopropyl 4-thiomethylphenyl ketone remain largely undetermined in the available literature. Critical thermal parameters such as melting point, boiling point, and decomposition temperature are not reported in the current chemical databases [1] [3] [8].

The thermal stability of cyclopropyl ketones is generally influenced by the ring strain present in the cyclopropyl group and the stability of the aromatic system. Related cyclopropyl ketones, such as cyclopropyl methyl ketone, exhibit boiling points in the range of 114°C [4] [5], suggesting that the presence of the aromatic ring system would likely result in higher thermal transition temperatures for cyclopropyl 4-thiomethylphenyl ketone.

The heat of fusion (ΔHfus) and heat of vaporization (ΔHvap) have not been experimentally determined and would require differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) studies to establish accurate values. These thermal parameters are essential for understanding the compound's behavior under various temperature conditions and for industrial processing applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance (NMR) spectroscopic characteristics of cyclopropyl 4-thiomethylphenyl ketone can be predicted based on the established chemical shift patterns for its constituent functional groups.

In ¹H NMR spectroscopy, the cyclopropyl protons are expected to appear as a characteristic multiplet in the range of 0.8-1.4 ppm, displaying the typical shielding effects associated with cyclopropyl groups [9] [10] [11]. The unusual upfield chemical shift of cyclopropyl protons (δ 0.22 ppm for cyclopropane itself) arises from the aromatic-like ring current effects in the three-membered ring system [9] [10].

The thiomethyl protons (SCH₃) are anticipated to appear as a singlet at approximately 2.4-2.5 ppm, consistent with the chemical shift range reported for S-methyl compounds [12]. The aromatic protons on the benzene ring are expected to appear in the typical aromatic region between 7.0-8.0 ppm, with the exact chemical shifts influenced by the electronic effects of the para-thiomethyl substituent [13].

In ¹³C NMR spectroscopy, the carbonyl carbon is expected to resonate in the range of 200-210 ppm, characteristic of ketone carbonyl carbons [14] [15] [16]. The aromatic carbons are anticipated to appear between 125-150 ppm, with the ipso carbon (directly attached to the carbonyl) potentially showing a slightly different chemical shift due to the electron-withdrawing effect of the ketone group [14] [15].

The thiomethyl carbon (SCH₃) is expected to appear in the range of 15-20 ppm, consistent with the chemical shift patterns observed for methyl groups attached to sulfur [12]. The cyclopropyl carbons are anticipated to resonate in the range of 10-20 ppm, with the specific chemical shifts dependent on their position relative to the carbonyl group [17] [18].

Infrared Spectroscopic Analysis

The infrared (IR) spectroscopic profile of cyclopropyl 4-thiomethylphenyl ketone would exhibit characteristic absorption bands corresponding to its functional groups.

The carbonyl (C=O) stretching vibration is expected to appear at approximately 1680-1690 cm⁻¹ [19] [20] [21]. This frequency is characteristic of aromatic ketones, where conjugation between the carbonyl group and the aromatic ring system results in a lower absorption frequency compared to aliphatic ketones (typically 1715 cm⁻¹) [19] [20]. The aromatic ketone absorption at the lower frequency reflects the partial delocalization of the carbonyl π-electrons into the aromatic system [19] [22].

The aromatic C-H stretching vibrations are anticipated to appear in the range of 3000-3100 cm⁻¹ [23] [24] [19]. The cyclopropyl C-H stretching is expected to occur at slightly higher frequencies (3040-3080 cm⁻¹) due to the ring strain in the three-membered ring system [23] [24]. The thiomethyl C-H stretching vibrations are expected to appear in the range of 2800-2900 cm⁻¹ [25] [26].

Additional characteristic bands include aromatic C=C stretching vibrations around 1600 cm⁻¹ and 1500 cm⁻¹, and various C-H bending vibrations in the fingerprint region below 1500 cm⁻¹ [23] [24] [19]. The presence of the thiomethyl group may contribute weak absorption bands characteristic of C-S stretching, typically appearing in the range of 700-800 cm⁻¹ [27].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of cyclopropyl 4-thiomethylphenyl ketone would be characterized by a molecular ion peak at m/z 192, corresponding to its molecular weight of 192.28 g/mol [1] [3].

The fragmentation pattern is expected to follow common pathways observed in aromatic ketones and cyclopropyl-containing compounds. The molecular ion would likely undergo alpha-cleavage adjacent to the carbonyl group, resulting in the formation of an acylium ion and a cyclopropyl radical [21] [28]. This fragmentation would produce a significant fragment ion corresponding to the para-thiomethylbenzoyl cation.

Additional fragmentation pathways may include the loss of the thiomethyl group (CH₃S, 47 Da) from the molecular ion, producing a fragment at m/z 145 . The cyclopropyl group may undergo ring-opening and subsequent fragmentation, potentially losing C₃H₅ (41 Da) to generate a fragment at m/z 151 [29] [30].

The base peak in the mass spectrum would depend on the relative stability of the various fragment ions formed during the fragmentation process. The para-thiomethylbenzoyl cation might serve as a stable fragment due to the resonance stabilization provided by the aromatic ring system [31] [29].

Ultraviolet-Visible Absorption Profiles

The ultraviolet-visible (UV-Vis) absorption characteristics of cyclopropyl 4-thiomethylphenyl ketone would be dominated by the aromatic chromophore system and the α,β-unsaturated ketone character resulting from conjugation between the carbonyl group and the aromatic ring.

The compound is expected to exhibit a strong absorption band in the UV region around 240-280 nm, corresponding to the π→π* transition of the aromatic system [32] [33] [34]. The presence of the para-thiomethyl substituent may cause a slight bathochromic shift (red shift) in the absorption maximum due to the electron-donating properties of the sulfur atom [32] [34].

A secondary absorption band may appear at longer wavelengths (around 300-320 nm) corresponding to the n→π* transition of the carbonyl chromophore [33] [34]. This absorption is typically weaker than the aromatic π→π* transition and may appear as a shoulder or a separate band depending on the specific electronic environment [33].

The molar absorptivity values would be expected to be relatively high (ε > 10,000 M⁻¹cm⁻¹) for the π→π* transition and significantly lower (ε < 1,000 M⁻¹cm⁻¹) for the n→π* transition, following the typical pattern observed for aromatic ketones [32] [33] [34].